molecular formula C20H14FN3O2S B2371882 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021039-56-4

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No.: B2371882
CAS No.: 1021039-56-4
M. Wt: 379.41
InChI Key: CBPRMNIJYYEPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine moiety in the compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives containing the fluorobenzamide moiety exhibit significant antimicrobial properties. For instance, compounds synthesized using fluorobenzamides demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Antitumor and Anti-Inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds showed significant antinociceptive and anti-inflammatory activities in various models. Specifically, derivatives demonstrated potential as antitumor agents, highlighting their utility in cancer research. The design and synthesis of these derivatives aim to explore novel therapeutic agents with lower ulcerogenic activity and higher safety profiles compared to existing medications (Selvam, Karthik, Palanirajan, & Ali, 2012).

Radioligand Development for PET Imaging

Derivatives of the compound have also been explored in the development of radioligands for positron emission tomography (PET) imaging. The synthesis and evaluation of fluorinated compounds aimed at imaging brain metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders and drug development underscore the compound's versatility in neurological research applications. Such studies contribute to the development of diagnostic tools and therapeutic interventions for complex neurological conditions (Xu et al., 2013).

Future Directions

The thiazolo[3,2-a]pyrimidine moiety in the compound is a promising scaffold for the design of new medicines, including anticancer drugs . Its structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . Therefore, future research could focus on exploring its potential in drug development.

Mechanism of Action

Target of Action

The primary targets of the compound “4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide” are currently unknown. The compound’s structure suggests it may bind with high affinity to multiple receptors

Mode of Action

Given its structural similarity to other bioactive aromatic compounds , it may interact with its targets in a similar manner, causing changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It’s possible that, like other indole derivatives , it may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on its structural similarity to other bioactive compounds , it may have a broad range of biological activities.

Properties

IUPAC Name

4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-12-9-18(25)24-17(11-27-20(24)22-12)14-3-2-4-16(10-14)23-19(26)13-5-7-15(21)8-6-13/h2-11H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRMNIJYYEPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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